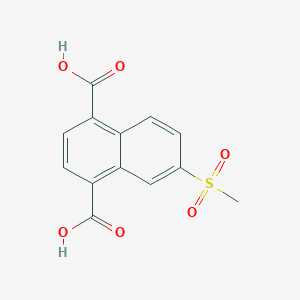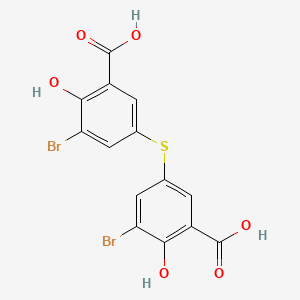
3,3'-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, hydroxyl, and sulfanediyl groups attached to a benzoic acid framework
Preparation Methods
The synthesis of 3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) typically involves the reaction of 3-bromo-5-hydroxybenzoic acid with sulfur-containing reagents. One common method includes the use of thionyl chloride to introduce the sulfanediyl group, followed by bromination and hydroxylation reactions under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of hydroxybenzoic acid derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Condensation: The hydroxyl groups can participate in condensation reactions, forming esters or ethers.
Scientific Research Applications
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The sulfanediyl group can form covalent bonds with active sites, while the bromine and hydroxyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) can be compared with similar compounds such as:
3,3’-Disulfanediylbis(5-bromo-2-hydroxybenzoic acid): This compound has a similar structure but with different positions of the hydroxyl groups, leading to distinct reactivity and applications.
5,5’-Sulfanediylbis(6-hydroxybenzoic acid): This compound lacks the bromine atoms, resulting in different chemical properties and uses.
Properties
CAS No. |
62919-37-3 |
|---|---|
Molecular Formula |
C14H8Br2O6S |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
3-bromo-5-(3-bromo-5-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H8Br2O6S/c15-9-3-5(1-7(11(9)17)13(19)20)23-6-2-8(14(21)22)12(18)10(16)4-6/h1-4,17-18H,(H,19,20)(H,21,22) |
InChI Key |
OXHABNMMMYYJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)SC2=CC(=C(C(=C2)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


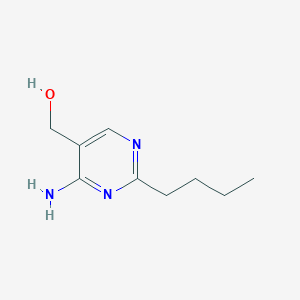
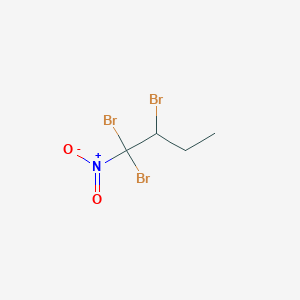
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
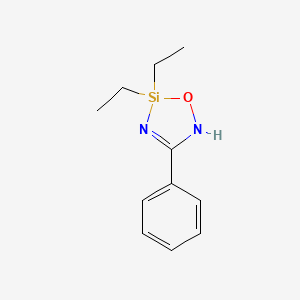

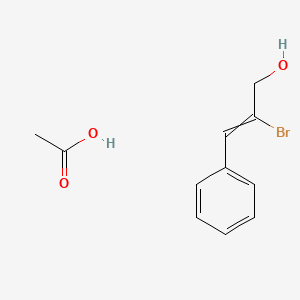
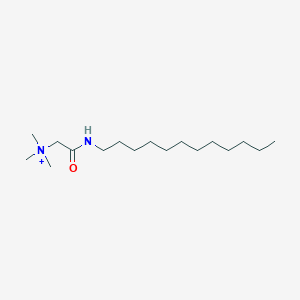
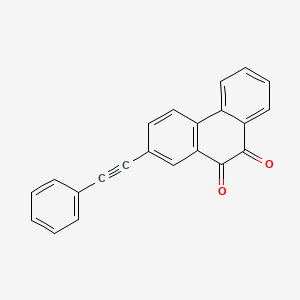
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
